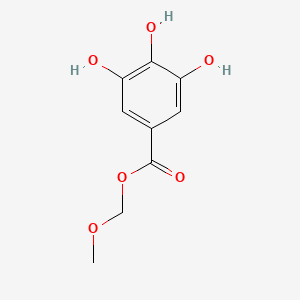
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring fused to a hexitol backbone, making it a subject of study in organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexitol backbone: This can be achieved through the reduction of a suitable sugar derivative.
Introduction of the pyrimidine ring: This step involves the condensation of the hexitol derivative with a pyrimidine precursor under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the anhydro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its interaction with specific molecular targets. The pyrimidine ring is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol: Similar structure but lacks the methyl group on the pyrimidine ring.
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-ethyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with molecular targets, making it a compound of interest in various research fields.
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12-10(6)16)7-5-18-8(2-3-14)9(7)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9-/m0/s1 |
Clé InChI |
RIEJGZHRRQXSSD-YIZRAAEISA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H]([C@H]2O)CCO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


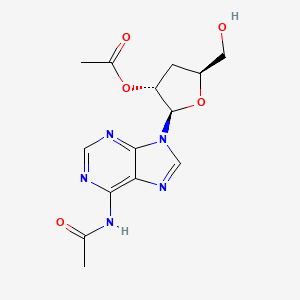
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}](/img/structure/B12570406.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
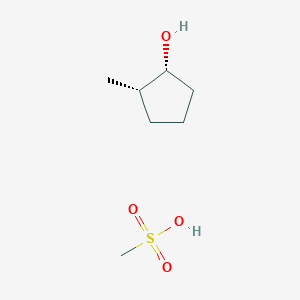
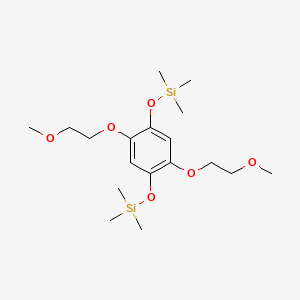
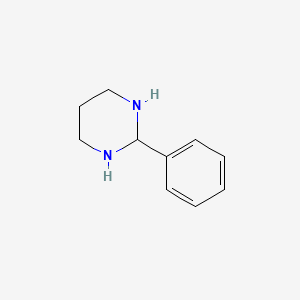
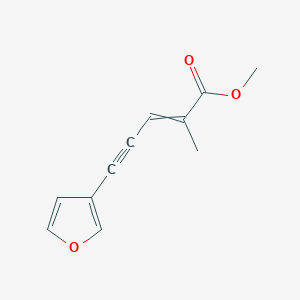
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)

